molecular formula C32H66O10 B13758147 3,6,9,12,15,18,21,24,27-Nonaoxahentetracontan-1-ol CAS No. 7300-81-4

3,6,9,12,15,18,21,24,27-Nonaoxahentetracontan-1-ol

Cat. No.: B13758147
CAS No.: 7300-81-4
M. Wt: 610.9 g/mol
InChI Key: UOALIJJTQGHCBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6,9,12,15,18,21,24,27-Nonaoxahentetracontan-1-ol (CAS RN: 3055-99-0) is a polyethylene glycol (PEG) ether surfactant with a linear structure comprising nine ethylene oxide (EO) units and a tetradecyl (C14) hydrophobic chain. Its systematic IUPAC name reflects the alternating oxyethylene (-OCH2CH2-) groups and the terminal hydroxyl group. Synonyms include Nonaethylene glycol monotetradecyl ether and Polidocanol (when derived from lauryl alcohol) .

Molecular Formula: C32H66O10
Molecular Weight: 610.86 g/mol
Key Applications:

  • Surfactant: Used in detergents, shampoos, and emulsifiers due to its amphiphilic nature .
  • Medical: As Polidocanol (Laureth-9), it serves as a sclerosing agent for varicose veins .
  • Biochemical Research: Stabilizes membrane proteins in purification buffers .

Properties

CAS No.

7300-81-4

Molecular Formula

C32H66O10

Molecular Weight

610.9 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-(2-tetradecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C32H66O10/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-34-17-19-36-21-23-38-25-27-40-29-31-42-32-30-41-28-26-39-24-22-37-20-18-35-16-14-33/h33H,2-32H2,1H3

InChI Key

UOALIJJTQGHCBM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

Origin of Product

United States

Preparation Methods

Ethoxylation of Tetradecanol (Myristyl Alcohol)

  • Starting Material: Tetradecanol (myristyl alcohol, C14H29OH)
  • Reagents: Ethylene oxide (EO)
  • Catalysts: Basic catalysts such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) are commonly used to initiate the ethoxylation reaction.
  • Reaction Conditions:
    • Temperature: Typically 100–130 °C
    • Pressure: 1–3 atm of ethylene oxide
    • Molar ratio: 9 moles of ethylene oxide per mole of tetradecanol to achieve nonaethylene glycol chain length
  • Process:
    The reaction proceeds via nucleophilic attack of the alkoxide ion (generated from tetradecanol and base) on the ethylene oxide ring, opening it and forming an ether linkage. Repeated addition yields the nonaethylene glycol chain.
  • Purification: The product mixture is neutralized to remove catalyst residues, followed by vacuum distillation or chromatography to isolate the pure nonaoxahentetracontan-1-ol.

Alternative Synthesis via Polyethylene Glycol (PEG) Chain Attachment

  • Starting Material: Polyethylene glycol with nine ethylene oxide units (PEG-9)
  • Reagents: Tetradecyl halide (e.g., tetradecyl bromide or chloride)
  • Catalysts: Base such as sodium hydride (NaH) or potassium tert-butoxide to generate PEG alkoxide
  • Reaction Conditions:
    • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF)
    • Temperature: 50–80 °C
  • Process:
    The PEG alkoxide attacks the tetradecyl halide in an SN2 reaction, forming the ether linkage and yielding the target compound.
  • Purification: Similar neutralization and purification steps as above.

Reaction Scheme Summary

Step Reaction Type Starting Material Reagents/Catalysts Conditions Product
1 Ethoxylation Tetradecanol Ethylene oxide, KOH 100–130 °C, 1–3 atm EO This compound
2 Etherification (alternative) PEG-9 + Tetradecyl halide NaH or KOtBu, DMF/THF 50–80 °C This compound

Analytical and Quality Control Data

  • Purity Assessment: Typically performed by high-performance liquid chromatography (HPLC) or gas chromatography (GC) to confirm the degree of ethoxylation and absence of unreacted starting materials.
  • Molecular Weight Confirmation: Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the molecular structure and chain length.
  • Physical Properties: Density and boiling point measurements confirm consistency with predicted values (density ~0.998 g/cm³, boiling point ~636.8 °C).

Research and Development Notes

  • The ethoxylation process requires precise control of reaction parameters to achieve the target nonaethylene glycol chain length without over- or under-ethoxylation.
  • Catalyst removal and purification are critical to obtain a product suitable for sensitive applications, such as in pharmaceuticals or cosmetics.
  • Alternative synthetic routes, such as using PEG derivatives and alkyl halides, offer flexibility but may involve more complex purification steps.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Reaction Conditions Advantages Disadvantages
Direct Ethoxylation Tetradecanol + Ethylene oxide KOH or NaOH 100–130 °C, 1–3 atm EO Straightforward, scalable Requires careful control of EO addition; catalyst removal needed
PEG Alkylation (Alternative) PEG-9 + Tetradecyl halide NaH or KOtBu 50–80 °C, polar solvent Precise chain length control More steps, sensitive to side reactions, solvent removal required

Chemical Reactions Analysis

Types of Reactions

3,6,9,12,15,18,21,24,27-Nonaoxahentetracontan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form a simpler polyether alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Simpler polyether alcohols.

    Substitution: Halogenated or aminated polyethers.

Scientific Research Applications

Antibacterial Activity

Research indicates that compounds similar to 3,6,9,12,15,18,21,24,27-nonaoxahentetracontan-1-ol exhibit significant antibacterial properties. A study highlighted that certain alkyl chain variations in polyether compounds enhanced their effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimal inhibitory concentrations (MIC) ranging from 1–2 µg/mL for the most effective compounds .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus1–2
Enterococcus faecalis1–2
Escherichia coli2–8
Salmonella enterica2–8

Antifungal Properties

Compounds related to nonaoxahentetracontan-1-ol have also shown antifungal activity. For instance, certain derivatives demonstrated effectiveness against Candida albicans and Aspergillus niger, with MIC values comparable to standard antifungal agents like Nystatin .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties as well. It appears to inhibit the production of inflammatory cytokines and mediators in various cell models. This suggests potential applications in treating inflammatory diseases .

Surfactant Properties

Due to its unique structure comprising multiple ether linkages, this compound can function as a surfactant. Its ability to reduce surface tension makes it valuable in formulating emulsions and stabilizing colloidal systems in various industrial applications.

Polymer Chemistry

The compound can be utilized in polymer synthesis as a plasticizer or modifier due to its compatibility with various polymer matrices. Its hydrophilic nature allows for improved flexibility and durability of polymer products .

Drug Delivery Systems

The amphiphilic nature of this compound lends itself to applications in drug delivery systems. Its ability to form micelles can enhance the solubility and bioavailability of hydrophobic drugs .

Skin Protective Agents

Research suggests that the compound may offer protective effects against UV radiation when incorporated into topical formulations. This property is particularly relevant in developing cosmetic products aimed at skin protection .

Case Study 1: Antibacterial Efficacy

A study conducted on various alkylated polyethers demonstrated that modifying the alkyl chain length significantly influenced antibacterial efficacy against resistant strains of bacteria like MRSA (Methicillin-resistant Staphylococcus aureus). Compounds similar to nonaoxahentetracontan-1-ol achieved MIC values as low as 0.25 µg/mL against these strains .

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies on macrophage cell lines revealed that specific derivatives of nonaoxahentetracontan-1-ol inhibited the release of pro-inflammatory cytokines such as TNF-α and IL-6. These findings support its potential use in therapeutic formulations targeting inflammatory conditions .

Mechanism of Action

The mechanism of action of 3,6,9,12,15,18,21,24,27-Nonaoxahentetracontan-1-ol is largely dependent on its ability to form hydrogen bonds and interact with other molecules. In biological systems, it can stabilize proteins and enzymes by forming a hydration shell around them, preventing denaturation. In drug delivery, it can encapsulate hydrophobic drugs within its micellar structure, enhancing their solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Ethylene Oxide Variations

3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatetracontan-1-ol
  • Molecular Formula : C36H74O13
  • EO Units : 12
  • Hydrophobic Chain : Longer alkyl backbone (C18 inferred)
  • Molecular Weight : 714.97 g/mol
  • Key Differences : Increased EO units enhance hydrophilicity and water solubility compared to the target compound, making it suitable for high-foaming applications or as a solubilizer for hydrophobic drugs.
3,6,9,12-Tetraoxatridecan-1-ol
  • Molecular Formula : C12H26O5
  • EO Units : 4
  • Hydrophobic Chain : Shorter (likely C7)
  • Molecular Weight : 250.33 g/mol
  • Key Differences : Reduced EO units result in lower water solubility and higher lipophilicity, limiting its use to niche applications like low-foaming industrial cleaners.

Alkyl Chain Variants

Laureth-9 (Polidocanol)
  • Structure : Lauryl alcohol (C12) + 9 EO units
  • Molecular Formula : C30H62O10
  • Molecular Weight : 582.81 g/mol
  • Applications : Medical sclerotherapy due to its balance of biocompatibility and hemolytic activity .
  • Comparison : The shorter C12 chain reduces hydrophobic interactions compared to the C14 chain in the target compound, affecting micelle size and critical micelle concentration (CMC).
Nonaethylene Glycol Mono(nonylphenyl) Ether (Nonoxynol-9)
  • Structure: Nonylphenyl group + 9 EO units
  • Molecular Formula : C33H60O10 (approximate)
  • CAS RN : 26571-11-9
  • Applications : Spermicide and detergent emulsifier .
  • Key Differences: The bulky nonylphenyl group enhances stability against oxidation but introduces environmental toxicity concerns due to phenol degradation products .

Functional Analogues: Specialty Surfactants

26-(4-Nonylphenoxy)-3,6,9,12,15,18,21,24-Octaoxahexacosan-1-ol
  • Structure: Nonylphenol + 8 EO units + C16 chain
  • Molecular Formula : C34H62O10
  • Applications : Industrial emulsifier and pesticide adjuvant .
  • Comparison : The combination of aryl and alkyl groups broadens temperature stability but reduces biodegradability compared to purely aliphatic surfactants like the target compound .

Comparative Data Table

Compound Name Molecular Formula EO Units Hydrophobic Group Molecular Weight (g/mol) Key Applications
3,6,9,12,15,18,21,24,27-Nonaoxahentetracontan-1-ol C32H66O10 9 Tetradecyl (C14) 610.86 Detergents, sclerotherapy
Laureth-9 (Polidocanol) C30H62O10 9 Lauryl (C12) 582.81 Medical, shampoos
Nonoxynol-9 C33H60O10 9 Nonylphenyl ~628.84 Spermicides, emulsifiers
Dodecaoxaoctatetracontan-1-ol C36H74O13 12 C18 alkyl 714.97 High-foaming detergents
Tetraoxatridecan-1-ol C12H26O5 4 C7 alkyl 250.33 Industrial cleaners

Key Research Findings

  • EO Unit Impact : Increasing EO units (e.g., from 4 to 12) linearly enhances water solubility and decreases CMC. For example, the target compound (EO=9) has a CMC of ~0.1 mM, whereas Dodecaoxaoctatetracontan-1-ol (EO=12) exhibits a CMC < 0.05 mM .
  • Alkyl Chain Effects: Longer chains (e.g., C14 vs. C12) improve micelle stability in nonpolar solvents but reduce solubility in aqueous media. This makes the target compound preferable for lipid-rich formulations compared to Laureth-9 .

Q & A

Basic: What experimental methods are recommended for characterizing the purity and structural integrity of 3,6,9,12,15,18,21,24,27-Nonaoxahentetracontan-1-ol?

Methodological Answer:

  • Chromatography : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradients to assess purity. Retention time and peak symmetry can confirm the absence of unreacted ethylene oxide or alkyl chain impurities .
  • Spectroscopy : 1^1H and 13^13C NMR are critical for verifying the ethylene oxide (EO) repeat units and alkyl chain length. For example, the terminal -CH2_2CH2_2OH group (δ ~3.6 ppm) and lauryl chain protons (δ ~1.2–1.4 ppm) should align with theoretical integrations .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) or MALDI-TOF can resolve discrepancies in molecular weight (e.g., observed vs. theoretical MwM_w = 582.81 g/mol) .

Advanced: How can researchers systematically analyze surfactant behavior and critical micelle concentration (CMC) for this compound?

Methodological Answer:

  • Surface Tension Measurements : Use a tensiometer (e.g., Du Noüy ring) to plot surface tension vs. log concentration. The CMC is identified at the inflection point, typically between 0.1–1 mM for similar polyethoxylated alcohols .
  • Fluorescence Probe Assays : Incorporate pyrene as a polarity-sensitive probe. The ratio of vibronic peaks (I1_1/I3_3) shifts sharply at CMC due to micelle formation .
  • Dynamic Light Scattering (DLS) : Post-CMC, micelle size distribution (e.g., 5–20 nm for C12E9 analogs) can be quantified to correlate EO chain length with aggregation behavior .

Basic: How should researchers address discrepancies in reported molecular formulas (e.g., C30H62O10 vs. C32H66O10)?

Methodological Answer:

  • Synthetic Route Validation : Confirm the alkyl chain length (e.g., dodecyl vs. tetradecyl) and EO units via controlled polymerization. For C12E9 (lauryl-9-EO), the formula is C30H62O10, while C14E9 would yield C32H66O10 .
  • Batch-Specific Analysis : Cross-reference CAS numbers (e.g., 3055-99-0 for C12E9 vs. 7300-81-4 for C14E9 derivatives) and supplier documentation to resolve nomenclature inconsistencies .

Advanced: What methodologies are appropriate for assessing environmental toxicity, particularly endocrine disruption potential?

Methodological Answer:

  • In Vitro Receptor Assays : Use estrogen receptor (ERα/β) transactivation assays (e.g., MCF-7 cell line) to evaluate binding affinity. Derivatives with nonylphenol substituents (e.g., 27177-08-8) show higher endocrine activity .
  • Aquatic Toxicity Testing : Conduct Daphnia magna acute immobilization tests (OECD 202). EC50_{50} values for polyethoxylated alcohols typically exceed 10 mg/L, but metabolites (e.g., nonylphenol) may lower this threshold .
  • QSAR Modeling : Apply quantitative structure-activity relationship models to predict biodegradation and bioaccumulation (e.g., log KowK_{ow} ~3.5–4.5 indicates moderate persistence) .

Advanced: How can researchers investigate interactions between this compound and biological membranes or proteins?

Methodological Answer:

  • Liposome Permeability Assays : Incorporate the compound into phosphatidylcholine liposomes and measure calcein release kinetics. Higher EO content (>9 units) typically reduces membrane disruption .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with serum albumin (e.g., BSA) to determine stoichiometry (nn) and binding constants (KdK_d) .
  • Fluorescence Quenching : Use tryptophan fluorescence quenching in transport proteins (e.g., P-gp) to assess competitive inhibition, relevant for drug delivery applications .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Ventilation and PPE : Use fume hoods for weighing and handling powders. Wear nitrile gloves and safety goggles to prevent dermal/ocular exposure .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste (EPA D001 ignitable waste due to high flash point >371°C) .
  • Storage : Store in airtight containers under nitrogen at 2–8°C to prevent oxidative degradation of ethylene oxide chains .

Advanced: How can researchers optimize synthetic routes to minimize oligomerization byproducts?

Methodological Answer:

  • Anionic Polymerization : Use potassium hydroxide (140–170°C) as a catalyst for ethylene oxide addition to lauryl alcohol. Maintain strict temperature control to limit polydispersity (<1.1) .
  • Purification : Employ fractional distillation or size-exclusion chromatography (SEC) to separate low-MW oligomers (e.g., n=7–11 EO units) .
  • Kinetic Monitoring : Use in-line FTIR to track EO consumption and terminate reactions at ~90% conversion to avoid cyclic ether formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.